molecular formula C10H21ClN2O2S B6456806 N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride CAS No. 2549027-26-9

N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride

Cat. No.: B6456806
CAS No.: 2549027-26-9
M. Wt: 268.80 g/mol
InChI Key: YZEMERAUKDALJE-UHFFFAOYSA-N
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Description

“N-methyl-N-[(piperidin-4-yl)methyl]methanesulfonamide hydrochloride” is a compound with a molecular weight of 242.77 . It has the IUPAC name “N-methyl-N-(piperidin-4-ylmethyl)methanesulfonamide hydrochloride” and its InChI code is "1S/C8H18N2O2S.ClH/c1-10(13(2,11)12)7-8-3-5-9-6-4-8;/h8-9H,3-7H2,1-2H3;1H" .


Molecular Structure Analysis

The InChI code for “N-methyl-N-[(piperidin-4-yl)methyl]methanesulfonamide hydrochloride” is "1S/C8H18N2O2S.ClH/c1-10(13(2,11)12)7-8-3-5-9-6-4-8;/h8-9H,3-7H2,1-2H3;1H" . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-methyl-N-[(piperidin-4-yl)methyl]methanesulfonamide hydrochloride” is a solid at room temperature . It should be stored in a refrigerator .

Mechanism of Action

N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride works by binding to and inhibiting the activity of enzymes involved in the metabolism of drugs and other compounds. It binds to the active site of the enzyme, blocking the binding of the substrate and preventing the enzyme from carrying out its normal function. This inhibition of enzyme activity can be used to study the effect of drugs on the body and to study the mechanism of drug action.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. Additionally, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available in a variety of forms. Additionally, it is a relatively stable compound and is not easily degraded by heat or light. However, it is not soluble in water, which can limit its use in some experiments. Additionally, it may have some toxic effects, so caution should be taken when using it in laboratory experiments.

Future Directions

N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride has a wide range of potential future applications. It could be used in the development of new drugs, as it has been shown to inhibit a variety of enzymes involved in drug metabolism. Additionally, it could be used to study the mechanism of action of existing drugs, as well as to study the effects of drugs on the body. Additionally, it could be used to study protein-protein interactions and the mechanism of protein folding and conformational changes. Finally, it could be used to study the effect of environmental toxins on the body and to develop new methods for detoxification.

Synthesis Methods

N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride is synthesized by a process known as the “Ritter Reaction”, which involves the reaction of a piperidine derivative with an alkyl sulfonamide. The reaction is carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO). The reaction is typically conducted at temperatures between 40 and 60°C, and the reaction time is typically between two and three hours. The reaction yields a cyclic sulfonamide product, which is then hydrolyzed to give this compound.

Scientific Research Applications

N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of novel compounds and in the study of enzyme-catalyzed reactions, including the study of enzyme inhibition. It has also been used in the study of drug metabolism and drug transport. Additionally, it has been used in the study of protein-protein interactions, as well as for the study of protein folding and conformational changes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statement is P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) .

Properties

IUPAC Name

N-methyl-N-(piperidin-4-ylmethyl)cyclopropanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S.ClH/c1-12(15(13,14)10-2-3-10)8-9-4-6-11-7-5-9;/h9-11H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEMERAUKDALJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCNCC1)S(=O)(=O)C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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